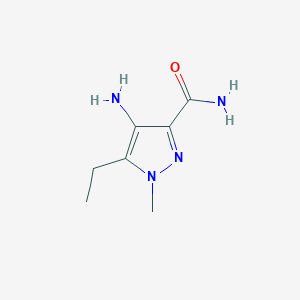

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide

Descripción general

Descripción

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the amide group to yield amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including 4-amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide, which showed promising activity against a range of microbial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

2. Anti-inflammatory and Analgesic Effects

Another significant application is in the development of anti-inflammatory and analgesic agents. A series of studies have synthesized compounds related to pyrazoles that demonstrated considerable analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives exhibited lower ulcerogenic potential while maintaining efficacy in pain relief, indicating their potential as safer alternatives in pain management therapies .

3. Anticonvulsant Properties

The anticonvulsant activity of pyrazole derivatives has also been explored. Compounds similar to this compound have been documented for their effectiveness in controlling epilepsy and muscle spasticity. The underlying mechanism may involve modulation of neurotransmitter systems, thereby stabilizing neuronal excitability .

Agrochemical Applications

1. Herbicides and Pesticides

The compound's structural characteristics make it suitable for developing agrochemicals. Research has shown that pyrazole derivatives can serve as herbicides or insecticides due to their ability to interfere with specific biochemical pathways in plants and pests. This application not only enhances crop yield but also promotes sustainable agricultural practices by minimizing chemical runoff .

Material Science Applications

1. Synthesis of Functional Materials

In material science, this compound has been utilized in synthesizing functional materials such as polymers and nanocomposites. The compound's ability to form stable complexes with metal ions allows for the development of advanced materials with tailored properties for electronics and catalysis .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but differs in its functional groups, leading to different reactivity and applications.

3-Methyl-1H-pyrazole-5-carboxylic acid: Another related compound with variations in the substitution pattern, affecting its chemical properties and uses.

Uniqueness

Its amino and amide groups provide versatile sites for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Actividad Biológica

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide (CAS No. 247583-80-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antiviral, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

- Molecular Formula : C7H12N4O

- Molecular Weight : 168.2 g/mol

- CAS Number : 247583-80-8

- Structure : The compound features a pyrazole ring with an amino group and a carboxamide functional group, which are essential for its biological activity.

Antiviral Activity

Research indicates that pyrazole derivatives, including 4-amino compounds, exhibit antiviral properties. A study highlighted the effectiveness of certain pyrazole derivatives against viruses such as HSV-1 (Herpes Simplex Virus Type 1). Compounds with structural modifications showed varying degrees of inhibition, suggesting that the introduction of specific functional groups can enhance antiviral efficacy .

Table 1: Antiviral Activity of Pyrazole Derivatives

| Compound | Virus Targeted | IC50 (μM) | Notes |

|---|---|---|---|

| A-87380 | HSV-1 | 50 | Neuraminidase inhibitor |

| Compound 5 | VSV | EC50 values better than other derivatives | Effective against viral replication |

Anticancer Activity

This compound has shown promising anticancer activity in various studies. It was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for cancer treatment as it disrupts the proliferation of cancer cells .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 5 | HepG2 (liver cancer) | 0.08–12.07 | Tubulin polymerization inhibitor |

| Compound 6 | HeLa (cervical cancer) | Moderate activity | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antiviral and anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Certain derivatives have demonstrated significant anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

- Antiviral Efficacy : In a study examining various pyrazole compounds, researchers found that modifications at the C-5 position significantly increased activity against HSV-1. The introduction of ester groups was particularly effective .

- Cancer Treatment Potential : A compound similar to 4-amino derivatives was tested against multiple cancer cell lines, revealing potent inhibitory effects on cell proliferation with minimal toxicity to normal cells. This highlights the selective nature of these compounds in targeting cancer cells .

- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives reduced inflammation markers significantly compared to controls, indicating their therapeutic potential in inflammatory conditions .

Propiedades

IUPAC Name |

4-amino-5-ethyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-4-5(8)6(7(9)12)10-11(4)2/h3,8H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVNGCZZXMLAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593603 | |

| Record name | 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-80-8 | |

| Record name | 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.